Tetrahydroquinoline A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydroquinoline A can be synthesized through several methods:
Hydrogenation of Quinolines: This is the most common method, where quinolines are hydrogenated using heterogeneous catalysts.
Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation: This method involves the use of N-aryl propargylamines to produce tetrahydroquinolines with good yields and excellent regioselectivity.
Asymmetric Hydrogenation: Using homogeneous catalysts, such as iridium-diamine, asymmetric hydrogenation can be performed to produce optically active tetrahydroquinolines.
Industrial Production Methods: In industrial settings, the hydrogenation of quinolines is often employed due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: It can be reduced further to form fully hydrogenated derivatives.
Substitution: Various substitution reactions can be performed on the tetrahydroquinoline ring to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used
Scientific Research Applications
Tetrahydroquinoline A has a wide range of applications in scientific research:
Biology: Tetrahydroquinoline derivatives have been studied for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of tetrahydroquinoline A varies depending on its application:
Comparison with Similar Compounds
Quinoline: The parent compound of tetrahydroquinoline A, which is fully aromatic and lacks the hydrogenation present in tetrahydroquinoline.
Tetralin: A similar compound with a fully hydrogenated naphthalene ring.
Chromane: Another related compound with a similar structure but containing an oxygen atom in the ring.
Uniqueness: this compound is unique due to its semi-hydrogenated structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C26H20F9NO3 |
---|---|
Molecular Weight |
565.4 g/mol |
IUPAC Name |
(2S)-3-[(2R)-2,5-bis[3-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinolin-1-yl]-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C26H20F9NO3/c27-24(28,29)23(37)14-36-21(16-5-2-7-18(13-16)39-26(33,34)35)11-10-20-19(8-3-9-22(20)36)15-4-1-6-17(12-15)38-25(30,31)32/h1-9,12-13,21,23,37H,10-11,14H2/t21-,23+/m1/s1 |
InChI Key |
CMOJRCASVGGDKQ-GGAORHGYSA-N |
Isomeric SMILES |
C1CC2=C(C=CC=C2N([C@H]1C3=CC(=CC=C3)OC(F)(F)F)C[C@@H](C(F)(F)F)O)C4=CC(=CC=C4)OC(F)(F)F |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1C3=CC(=CC=C3)OC(F)(F)F)CC(C(F)(F)F)O)C4=CC(=CC=C4)OC(F)(F)F |
Origin of Product |
United States |
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